![molecular formula C12H22N2O B13965783 1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound with a unique spirocyclic structure. It belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound’s molecular formula is C12H22N2O, and it has a molecular weight of 210.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. This one-pot three-component condensation reaction uses a Dean–Stark trap to remove water, facilitating the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets, such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition has therapeutic potential in treating various inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory activities.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are structurally related to 1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone.
Uniqueness
This compound is unique due to its specific ethyl substitution at the 8-position, which can influence its biological activity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(8-ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-3-13-7-4-12(5-8-13)6-9-14(10-12)11(2)15/h3-10H2,1-2H3 |
Clé InChI |
LGGQCORHHRYOEE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(CC1)CCN(C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)



![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
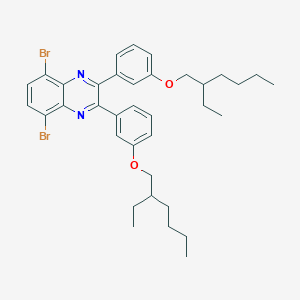
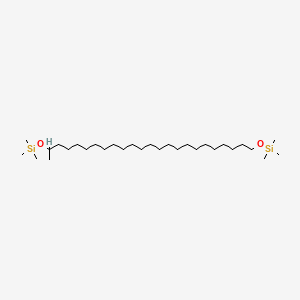
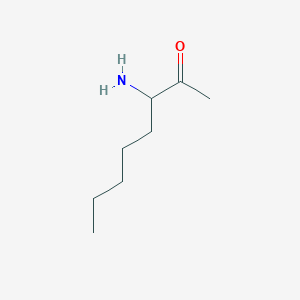
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
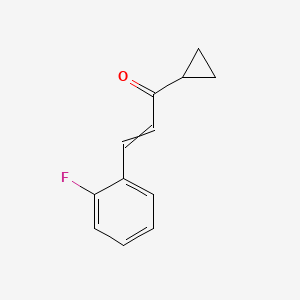
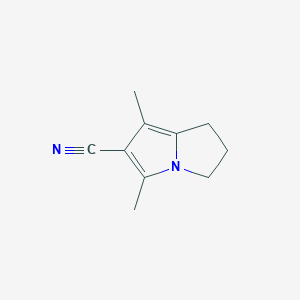
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
